molecular formula C13H17N3S B1451695 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1018498-64-0

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1451695
CAS No.: 1018498-64-0
M. Wt: 247.36 g/mol
InChI Key: JGUKYNTWQZZSDA-UHFFFAOYSA-N
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Description

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzothiazole ring fused with a piperazine ring, which is further substituted with an ethyl group.

Mechanism of Action

Target of Action

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are likely to be dopamine and serotonin receptors in the brain.

Mode of Action

As an antagonist, this compound binds to dopamine and serotonin receptors, preventing these neurotransmitters from exerting their normal effects . This results in changes in neurotransmission, which can help to alleviate symptoms of certain psychiatric disorders.

Biochemical Pathways

Given its role as a dopamine and serotonin antagonist, it likely impacts pathways involving these neurotransmitters . These pathways play crucial roles in mood regulation, reward, and other cognitive functions.

Pharmacokinetics

The synthesized compounds of this compound were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 . The compound with RO5 violations exhibited almost no antibacterial activity . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary depending on its specific structure.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on dopamine and serotonin receptors . These effects could include changes in neuronal firing patterns, alterations in synaptic plasticity, and modulation of behavioral responses.

Biochemical Analysis

Biochemical Properties

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . It has also been found to interact with dopamine and serotonin receptors, acting as an antagonist and influencing neurotransmitter activity . These interactions highlight the compound’s potential as an antipsychotic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has demonstrated cytotoxic activity against several human cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . The compound’s interaction with dopamine and serotonin receptors results in the modulation of neurotransmitter activity, which is crucial for its antipsychotic effects . Additionally, this compound can alter gene expression, contributing to its therapeutic potential in cancer treatment .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been evaluated in laboratory settings. Over time, the compound’s effects on cellular function can change, with long-term exposure leading to sustained cytotoxicity and apoptosis in cancer cells . In vitro and in vivo studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antipsychotic and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to cross cellular membranes and reach its site of action is essential for its biological activity.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and therapeutic potential. Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzenethiol with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the benzothiazole ring. The piperazine ring is introduced through a nucleophilic substitution reaction using piperazine and appropriate conditions such as heating and the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:

    2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.

    2-(4-Methylpiperazin-1-yl)benzothiazole: Studied for its antimicrobial activity.

    2-(4-Chlorophenyl)benzothiazole: Investigated for its antifungal effects

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-ethyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-10-4-3-5-11-12(10)15-13(17-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUKYNTWQZZSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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